3'-O-Methyl-d3 Quercetin synthesis and characterization
3'-O-Methyl-d3 Quercetin synthesis and characterization
The synthesis and characterization of stable isotope-labeled flavonoids represent a critical intersection of synthetic organic chemistry and advanced bioanalytical science. 3'-O-Methyl-d3 Quercetin (also known as Isorhamnetin-d3) is the deuterated analog of isorhamnetin, a primary, pharmacologically active Phase II circulating metabolite of the ubiquitous dietary flavonoid quercetin.
This technical guide details the rational design, step-by-step synthetic methodologies, and self-validating analytical protocols required to produce and characterize 3'-O-Methyl-d3 Quercetin for use in pharmacokinetic profiling and mechanistic biological assays.
Rationale for Deuteration in Drug Development
The strategic incorporation of deuterium (-CD3) at the 3'-methoxy position serves two primary functions in pharmacological research:
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Absolute Quantification (LC-MS/MS): It acts as an optimal internal standard (IS). Because it shares the exact physicochemical properties and chromatographic retention time as unlabeled isorhamnetin, it perfectly corrects for matrix effects and ion suppression during bioanalysis.
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Metabolic Stability Profiling: The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond. Deuterating the metabolically labile methoxy group allows researchers to investigate the Kinetic Isotope Effect (KIE), potentially slowing down cytochrome P450-mediated O-demethylation and extending the compound's pharmacokinetic half-life [1].
Synthetic Strategy and Methodologies
The core synthetic challenge lies in the regioselective deuteromethylation of quercetin, a polyhydroxy flavonoid possessing five competitive hydroxyl groups (3, 5, 7, 3', and 4'-OH). The causality of the synthetic design relies on exploiting the differential pKa values and steric environments of these hydroxyls to direct the reaction specifically to the 3'-position [2].
Workflow for the regioselective synthesis of 3'-O-Methyl-d3 Quercetin.
Step 1: Regioselective Protection
To prevent global methylation, the more reactive hydroxyl groups must be temporarily masked. Benzylation is the preferred method due to its stability under basic alkylation conditions and ease of removal via catalytic hydrogenolysis.
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Protocol: Dissolve quercetin in anhydrous N,N-dimethylformamide (DMF). Add Potassium carbonate ( K2CO3 ) as a mild base to deprotonate the most acidic phenolic protons. Introduce Benzyl bromide (3.0 equivalents) dropwise at room temperature.
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Causality: The 5-OH group is strongly hydrogen-bonded to the adjacent C4-carbonyl oxygen, significantly reducing its nucleophilicity. By strictly controlling the stoichiometry to 3.0 equivalents, the 3, 7, and 4'-OH groups are selectively benzylated, yielding 3,4',7-tri-O-benzylquercetin , leaving the 3'-OH available for targeted functionalization [2].
Step 2: Deuteromethylation
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Protocol: React the protected intermediate with methyl iodide-d3 ( CD3I ) in the presence of K2CO3 in DMF. Stir the reaction mixture at room temperature for 3-4 hours under an inert argon atmosphere.
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Causality: The free 3'-OH undergoes a rapid SN2 nucleophilic substitution with the highly electrophilic CD3I . The use of a fully deuterated electrophile ensures the incorporation of the −OCD3 group without isotopic scrambling.
Step 3: Global Deprotection
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Protocol: Dissolve the deuteromethylated intermediate in a mixture of methanol and ethyl acetate. Subject the solution to catalytic hydrogenolysis using 10% Palladium on Carbon (Pd/C) under a hydrogen atmosphere ( H2 ) for 12 hours. Filter through Celite and concentrate in vacuo.
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Causality: Palladium-catalyzed hydrogenolysis selectively cleaves the benzyl ether protecting groups, liberating the 3, 7, and 4'-hydroxyls. The robust 3'-O- CD3 ether linkage remains completely intact under these reductive conditions, yielding pure 3'-O-Methyl-d3 Quercetin.
Analytical Characterization (Self-Validating System)
A rigorous, self-validating analytical system combining Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) is required to confirm regiochemistry and isotopic purity [3].
NMR Spectroscopy
In unlabeled isorhamnetin, the 1H NMR spectrum exhibits a distinct 3-proton singlet at ~3.83 ppm corresponding to the 3'- OCH3 group. In the deuterated analog, this signal is entirely absent , confirming >99% isotopic incorporation. Furthermore, in 13C NMR, the carbon signal of the methoxy group (~55.7 ppm in unlabeled) shifts slightly upfield and splits into a characteristic septet due to spin-spin coupling with the three deuterium atoms ( I=1 , 2nI+1=7 ) [4].
LC-HRMS Profiling
LC-HRMS provides definitive proof of the +3 Da mass shift. Under negative electrospray ionization (ESI-), the synthesized 3'-O-Methyl-d3 Quercetin yields an [M−H]− ion at m/z 318.07, clearly distinguished from the unlabeled endogenous metabolite [5].
Table 1: Comparative Analytical Data (Unlabeled vs. Deuterated Isorhamnetin)
| Analytical Modality | Isorhamnetin (Unlabeled) | 3'-O-Methyl-d3 Quercetin | Diagnostic Significance |
| 1H NMR (DMSO- d6 ) | ~3.83 ppm (s, 3H) | Absent | Confirms complete isotopic incorporation |
| 13C NMR (DMSO- d6 ) | ~55.7 ppm (s) | ~54.8 ppm (septet) | Confirms C-D coupling ( J≈21 Hz) |
| LC-MS (ESI-) [M−H]− | m/z 315.05 | m/z 318.07 | +3 Da mass shift |
| LC-MS (ESI+) [M+H]+ | m/z 317.06 | m/z 320.08 | +3 Da mass shift |
Pharmacological Profiling & Mechanistic Pathways
Beyond its utility as an analytical standard, 3'-O-Methyl-d3 Quercetin retains the potent biological activity of its unlabeled counterpart. It is extensively utilized in in vitro models to track cardioprotective efficacy. Specifically, in H9c2 cardiomyoblasts, it mitigates H2O2 -induced oxidative stress by modulating the PI3K/Akt and ERK1/2 signaling cascades [6].
Modulation of PI3K/Akt and ERK1/2 survival pathways by 3'-O-Methyl-d3 Quercetin.
By rescuing the activation of Phosphoinositide 3-kinase (PI3K) from oxidative suppression, the compound promotes the downstream phosphorylation of Akt (Protein Kinase B). Phosphorylated Akt subsequently inhibits pro-apoptotic factors, driving cell survival and protecting cardiac tissue from ischemic or oxidative damage.
References
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Hypha Discovery. "Synthesis of deuterated metabolites." Hypha Discovery, [Link]
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Vetrova, E. V., et al. "A critical review on quercetin bioflavonoid and its derivatives: Scope, synthesis, and biological applications with future prospects." Arabian Journal of Chemistry,[Link]
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Boersma, M. G., et al. "Identification of 14 Quercetin Phase II Mono- and Mixed Conjugates and Their Formation by Rat and Human Phase II in Vitro Model Systems." Chemical Research in Toxicology - ACS Publications,[Link]
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Barba-Macías, E., et al. "Isorhamnetin: A Nematocidal Flavonoid from Prosopis laevigata Leaves Against Haemonchus contortus Eggs and Larvae." MDPI,[Link]
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Meng, X., et al. "Urinary and Plasma Levels of Resveratrol and Quercetin in Humans, Mice, and Rats after Ingestion of Pure Compounds and Grape Juice." Journal of Agricultural and Food Chemistry - ACS Publications,[Link]
